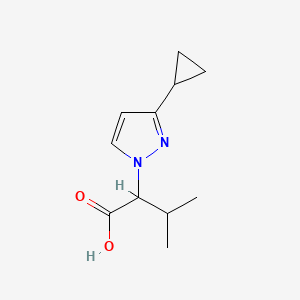

2-(3-Cyclopropylpyrazol-1-yl)-3-methylbutanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through a condensation reaction of a 1,3-diketone or a β-ketoester with hydrazine . The cyclopropyl group could potentially be introduced through a cyclopropanation reaction.Chemical Reactions Analysis

As an organic compound containing a carboxylic acid group, this molecule could participate in various reactions such as esterification, amidation, and decarboxylation. The pyrazole ring could also undergo reactions at the nitrogen atoms .Scientific Research Applications

Synthesis and Biological Activities

Research in medicinal chemistry has shown a growing interest in small molecules, including plant stress hormones like Jasmonic Acid (JA) and its derivatives, for their synthesis, usage, and biological activities. These compounds, which include lipid-derived cyclopentanone compounds, have been extensively studied for their potential as drugs and prodrugs. The synthesis of these compounds and their derivatives has been a subject of interest due to their properties in plants and potential therapeutic applications in various fields (A. Ghasemi Pirbalouti, S. Sajjadi, K. Parang, 2014).

Pharmacological Profiles and Drug Interactions

The pharmacokinetic profiles, metabolism, and drug interactions of certain compounds have been extensively reviewed to understand their impact on human health better. For example, proton pump inhibitors, which are extensively used for treating gastric acid-related disorders, have been evaluated for their potential for clinically significant drug interactions, especially in patients receiving concomitant medications. Such studies highlight the importance of understanding the metabolic pathways and interaction profiles of chemical compounds (R. Wedemeyer, H. Blume, 2014).

Chemical Inhibitors and Toxicity Studies

Chemical inhibitors of cytochrome P450 isoforms in human liver microsomes have been re-evaluated to understand their selectivity better and potential in deciphering the involvement of specific CYP isoforms in drug metabolism. Such research provides insights into the development of safer and more effective therapeutic agents by understanding the metabolic interactions between drugs and inhibitors (S. C. Khojasteh et al., 2011).

Electrochemical Technology Applications

Electrochemical technology with Lewis acidic haloaluminate room-temperature ionic liquids (RTILs) has seen progress in areas like electroplating and energy storage. These studies explore the potential of such ionic liquids in enhancing electrochemical processes and developing new materials for energy storage applications (T. Tsuda, G. Stafford, C. Hussey, 2017).

properties

IUPAC Name |

2-(3-cyclopropylpyrazol-1-yl)-3-methylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-7(2)10(11(14)15)13-6-5-9(12-13)8-3-4-8/h5-8,10H,3-4H2,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDLIEDNHRZSELH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

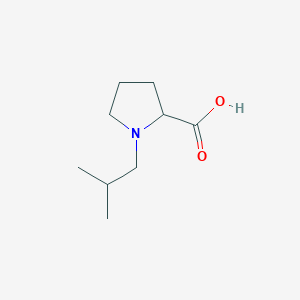

CC(C)C(C(=O)O)N1C=CC(=N1)C2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Cyclopropyl-1h-pyrazol-1-yl)-3-methylbutanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Chloronaphthyloxy)-1-[4-(4-fluorophenyl)piperazinyl]propan-2-ol](/img/structure/B2476664.png)

![3,5-dichloro-N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yliden)methyl]benzenecarboxamide](/img/structure/B2476666.png)

![8-[(E)-2-[(5-bromo-2-methoxyphenyl)methylidene]hydrazin-1-yl]-3-methyl-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2476673.png)

![8,8-Difluoro-3-(iodomethyl)-2-oxaspiro[4.5]decane](/img/structure/B2476679.png)

![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-N'-[3-(trifluoromethyl)phenyl]oxamide](/img/structure/B2476680.png)

![1,3-Benzothiazol-2-yl-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2476684.png)